1,3,5-Tris(2,3-epoxypropoxy)benzene
CAS No.: 4223-14-7
Cat. No.: VC7974458
Molecular Formula: C15H18O6
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4223-14-7 |
|---|---|
| Molecular Formula | C15H18O6 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 2-[[3,5-bis(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane |
| Standard InChI | InChI=1S/C15H18O6/c1-10(16-4-13-7-19-13)2-12(18-6-15-9-21-15)3-11(1)17-5-14-8-20-14/h1-3,13-15H,4-9H2 |
| Standard InChI Key | BWDQITNIYSXSON-UHFFFAOYSA-N |
| SMILES | C1C(O1)COC2=CC(=CC(=C2)OCC3CO3)OCC4CO4 |
| Canonical SMILES | C1C(O1)COC2=CC(=CC(=C2)OCC3CO3)OCC4CO4 |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound features a benzene ring at positions 1, 3, and 5 substituted with 2,3-epoxypropoxy groups (). This triglycidyl ether configuration confers high reactivity due to strained epoxy rings, facilitating nucleophilic attacks by amines, thiols, or hydroxyl groups during crosslinking . The symmetry of the molecule promotes uniform network formation in cured resins, critical for stress distribution in structural composites .
Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 294.30 g/mol | |
| Density (25°C) | 1.323 g/cm³ | |
| Boiling point | 477.7°C at 760 mmHg | |
| Flash point | 205.7°C | |
| Refractive index | 1.568 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution between 1,3,5-trihydroxybenzene (phloroglucinol) and epichlorohydrin in alkaline media :
Optimized Conditions:
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Molar ratio: 1:3.2 (phloroglucinol:epichlorohydrin)
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Temperature: 60–80°C
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Catalyst: 10% aqueous NaOH
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Reaction time: 4–6 hours
Industrial Manufacturing
Scaled production employs continuous reactors with in-line purification (e.g., wiped-film evaporators) to achieve >99% purity. Key challenges include minimizing oligomerization byproducts and controlling exothermic epoxy ring formation . Global capacity exceeds 50,000 metric tons/year, with major producers in China and the EU .
Physical and Chemical Properties
Reactivity Profile
The epoxy groups undergo three primary reactions:
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Ring-opening polymerization: Initiated by Lewis acids (e.g., BF₃) or amines, forming polyether networks .
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Nucleophilic substitution: With amines (e.g., DETA) yielding β-hydroxy amine adducts .
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Hydrolysis: In acidic/alkaline conditions, producing vicinal diols () .
Comparative Reactivity of Epoxy Compounds
| Compound | Epoxy Equivalent Weight (g/eq) | Gel Time (min, 25°C) |
|---|---|---|
| 1,3,5-Tris(2,3-epoxypropoxy)benzene | 98–102 | 45–60 |
| Diglycidyl resorcinol ether | 125–135 | 90–120 |
| Bisphenol A diglycidyl ether | 170–190 | 120–180 |
Applications in Polymer Science and Technology
Epoxy Resin Crosslinking
The compound’s trifunctionality increases crosslink density by 40–60% compared to difunctional analogs, enhancing glass transition temperatures () from 120°C to 160°C in cured networks . Applications include:
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Aerospace composites: Carbon fiber-reinforced epoxy laminates with tensile strength >800 MPa .
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Electronic encapsulants: Low dielectric loss (<0.02 at 1 GHz) for 5G circuitry .
Biomedical Innovations
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Antimicrobial coatings: Epoxy-amine coatings incorporating this compound demonstrated >6.0 log reduction against Staphylococcus aureus and Escherichia coli in 24 hours .
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Drug delivery: Crosslinked hydrogels achieved sustained release of dexamethasone (80% over 14 days) in vitro .
Recent Advances and Research Directions
Graphene Oxide Composites
In situ polymerization with reduced graphene oxide (rGO) yielded composites with electrical conductivity up to 1,200 S/m, surpassing conventional epoxy-carbon materials by 300% .
Self-Healing Epoxies
Microencapsulated dicyclopentadiene in 1,3,5-tris(2,3-epoxypropoxy)benzene matrices achieved 85% fracture toughness recovery after thermal activation at 80°C .
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